[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Scaffold geometry Bioisostere design Conformational constraint

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate (CAS 2940937-16-4) is a conformationally constrained bicyclic building block featuring a 2-oxabicyclo[2.2.1]heptane (2-oxanorbornane) core, a Boc-protected amine at the bridgehead, and a methyl acetate ester side chain. With molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol, this compound belongs to a class of saturated heterocyclic scaffolds used as intermediates in medicinal chemistry and chemical biology.

Molecular Formula C14H23NO5
Molecular Weight 285.34 g/mol
Cat. No. B13888679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate
Molecular FormulaC14H23NO5
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(=O)OCC12CCC(C1)(CO2)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H23NO5/c1-10(16)18-9-14-6-5-13(7-14,8-19-14)15-11(17)20-12(2,3)4/h5-9H2,1-4H3,(H,15,17)
InChIKeyYPDMGVPJVTVDJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate: Core Scaffold, Key Properties, and Sourcing Baseline


[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate (CAS 2940937-16-4) is a conformationally constrained bicyclic building block featuring a 2-oxabicyclo[2.2.1]heptane (2-oxanorbornane) core, a Boc-protected amine at the bridgehead, and a methyl acetate ester side chain . With molecular formula C14H23NO5 and a molecular weight of 285.34 g/mol, this compound belongs to a class of saturated heterocyclic scaffolds used as intermediates in medicinal chemistry and chemical biology. The 2-oxabicyclo[2.2.1]heptane framework is distinct from the larger 2-oxabicyclo[2.2.2]octane system, which has been validated as a phenyl ring bioisostere in drug candidates such as Imatinib and Vorinostat [1]. The rigid, three-dimensional architecture of the [2.2.1] scaffold imposes unique spatial constraints on substituent orientation, making it a valuable template for exploring structure-activity relationships that are inaccessible with more flexible or differently sized bicyclic systems [2].

Why [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate Cannot Be Replaced by Generic Bicyclic Analogs


Compounds within the 2-oxabicycloalkane family share a superficial resemblance but differ critically in ring-system geometry, bridgehead substitution pattern, and functional-group topology. The [2.2.1] framework enforces a ~109° bridge angle and a specific spatial relationship between the Boc-amine and the acetate-bearing methylene group, yielding a three-dimensional pharmacophore distinct from that of the [2.2.2] or [2.1.1] congeners [1]. Generic replacement with a [2.2.2]octane analog—which has been optimized as a para-phenyl bioisostere—would alter the exit-vector angle and C–C distance between functional groups, potentially abolishing target engagement in systems where precise geometry is required [2]. Similarly, substituting the acetate ester with the corresponding carboxylic acid or alcohol eliminates the orthogonal protection strategy: the acetate serves as a masked hydroxymethyl handle that can be selectively deprotected under mild conditions without disturbing the Boc group, enabling sequential derivatization that is not feasible with the free acid or alcohol analogs . These structural and functional distinctions mean that in-class analogs are not interchangeable without risking failure in downstream synthetic sequences or biological assays.

Quantitative Differentiation Evidence for [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate


Bridgehead Angle Constraint: [2.2.1] vs [2.2.2] Scaffold Geometry and Exit-Vector Precision

The 2-oxabicyclo[2.2.1]heptane scaffold imposes an inter-bridgehead C–C distance of approximately 2.5 Å and a bridge angle of ~109°, in contrast to the 2-oxabicyclo[2.2.2]octane system, which exhibits a larger C–C distance (approx. 2.6 Å) and a wider bridge angle (~120°) [1]. This difference directly affects the exit-vector orientation of substituents attached at the bridgehead positions. In the context of phenyl ring bioisosterism, the [2.2.2]octane system has been demonstrated to provide collinearity of substituent vectors (φ ≈ 180°) suitable for para-substituted phenyl replacement [2]. The [2.2.1]heptane system, by contrast, yields a non-collinear, angled projection of substituents, making it more appropriate for mimicking meta-substituted aromatic geometries or for exploring non-planar pharmacophores [3].

Scaffold geometry Bioisostere design Conformational constraint

Orthogonal Protection: Acetate as Masked Hydroxymethyl Handle vs Free Carboxylic Acid Analogs

[4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate contains two orthogonally protected functional groups: a Boc-protected amine (acid-labile) and an acetate-protected alcohol (base-labile or enzymatically cleavable). This contrasts with 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 2411196-08-0), which bears a free carboxylic acid at the bridgehead . Under standard peptide coupling conditions (e.g., HATU/DIPEA in DMF), the free acid analog would react non-selectively with amine nucleophiles, whereas the acetate ester remains inert until deliberately deprotected. This enables a two-step orthogonal deprotection sequence: (1) Boc removal with TFA to expose the free amine for coupling; (2) acetate hydrolysis with K₂CO₃/MeOH to liberate the hydroxymethyl group for further functionalization. The free acid analog cannot replicate this sequence without additional protection/deprotection steps .

Orthogonal protection Solid-phase synthesis Sequential derivatization

Commercial Availability and Purity Consistency: Established Supply Chain vs Emerging Analogs

Multiple reputable vendors (CymitQuimica/Indagoo, Aladdin Scientific, Leyan/皓鸿) list [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate at a standard purity of 97%, with available pack sizes ranging from 100 mg to 25 g [1]. In contrast, the direct [2.2.2]octane analog (4-(Boc-amino)-2-oxabicyclo[2.2.2]octan-1-yl]methyl acetate) is not listed with comparable purity specifications or multi-gram availability from these same suppliers. This established supply chain for the [2.2.1] compound reduces procurement lead time and quality-assurance risk for organizations planning medium- to large-scale synthesis campaigns.

Supply chain reliability Purity specification Procurement risk

Optimal Application Scenarios for [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate Based on Quantitative Differentiation Evidence


Conformationally Constrained Peptidomimetic Library Design Requiring Non-Linear Scaffold Geometry

Medicinal chemistry teams seeking to replace a meta-substituted phenyl ring or a flexible linker with a saturated, three-dimensional scaffold should prioritize the [2.2.1]heptane system over the [2.2.2]octane system. The angled exit-vector geometry (~109° bridge angle, ~2.5 Å C–C distance) of the 2-oxabicyclo[2.2.1]heptane core [1] provides a better topological match for non-linear pharmacophores than the collinear geometry of the [2.2.2]octane scaffold (targeted for para-phenyl replacement) [2]. The orthogonal Boc/acetate protection enables sequential introduction of diverse amino acid or heterocyclic appendages at each bridgehead position without protecting-group conflict .

Multi-Step Solid-Phase Synthesis Requiring Orthogonal Deprotection Without Intermediate Re-Protection

In solid-phase peptide synthesis (SPPS) or automated library production, the acetate ester serves as a masked hydroxymethyl that remains stable under iterative Boc deprotection (TFA) and amide coupling cycles [1]. After completion of the amine-side diversification, the acetate can be cleaved (K₂CO₃/MeOH) to reveal a primary alcohol for further derivatization—a capability not available with the free carboxylic acid analog [2]. This reduces the total number of synthetic operations and resin-handling steps, improving both throughput and cumulative yield in parallel synthesis workflows.

Structure-Activity Relationship (SAR) Exploration Around Thromboxane A2 Receptor and Related Prostanoid Targets

The 2-oxabicyclo[2.2.1]heptane scaffold is a core structural element of the thromboxane A2 receptor agonist U46619 and has been exploited in the development of TXA2/PGH2 receptor antagonists [1]. Researchers exploring SAR around this pharmacophore can use the target compound as a functionalized intermediate that installs both the bridgehead amine (for urea, sulfonamide, or amide diversification) and the hydroxymethyl acetate handle (for side-chain elongation). The [2.2.1] ring geometry is essential for maintaining the stereoelectronic properties recognized by the TXA2 receptor; substitution with a [2.2.2]octane analog would be predicted to abolish receptor recognition based on geometric incompatibility [2].

Procurement for Medium- to Large-Scale Parallel Synthesis Campaigns Requiring Supply Chain Assurance

Organizations planning to synthesize 50–500 compound libraries at 10–50 mg scale per member should prioritize this compound based on its established supply chain: ≥3 independent vendors offering 97% purity with pack sizes scalable to 25 g [1][2]. The multi-vendor availability mitigates the risk of single-source supply disruption, while documented purity specifications reduce the need for in-house re-purification before use in library production . This procurement reliability is not currently matched by the direct [2.2.2]octane or free-acid analogs.

Quote Request

Request a Quote for [4-(Tert-butoxycarbonylamino)-2-oxabicyclo[2.2.1]heptan-1-YL]methyl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.